molecular formula C11H5Cl2F3N2O2 B3039122 1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 98534-78-2

1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3039122
Key on ui cas rn: 98534-78-2
M. Wt: 325.07 g/mol
InChI Key: WLPVRSPCOFJROU-UHFFFAOYSA-N
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Patent
US04620865

Procedure details

5-(Trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (3.31 grams, 0.0094 mole) and potassium hydroxide (0.8 gram, 0.014 mole) were combined in 25 ml. of ethanol. The reaction mixture was refluxed for 2 hours, then poured into 150 ml. of ice/water and filtered to remove solids. The remaining solution was acidified with concentrated HCl, filtered to separate the precipitate which was then dried and recrystallized from cyclohexane/toluene with charcoal, yielding 1.90 grams of 5-(trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, mp=154°-155° C.
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=2[Cl:22])[C:10]=1[C:11]([F:14])([F:13])[F:12])=[O:5])C.[OH-].[K+]>C(O)C>[F:14][C:11]([F:12])([F:13])[C:10]1[N:9]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=2[Cl:22])[N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1C(F)(F)F)C1=C(C=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured into 150 ml
FILTRATION
Type
FILTRATION
Details
of ice/water and filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate the precipitate which
CUSTOM
Type
CUSTOM
Details
was then dried
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane/toluene with charcoal

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=NN1C1=C(C=C(C=C1)Cl)Cl)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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